REACTION_CXSMILES
|
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[F:6][C:7]1[CH:8]=[C:9]([CH:11]=[C:12]([F:14])[CH:13]=1)[NH2:10]>Cl.O>[F:6][C:7]1[CH:13]=[C:12]([F:14])[CH:11]=[C:9]2[C:8]=1[CH:1]=[CH:2][C:3]([CH3:4])=[N:10]2
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Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)F
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
reflux
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Type
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CUSTOM
|
Details
|
Reaction mixture
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Type
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TEMPERATURE
|
Details
|
was cooled
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Type
|
WASH
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Details
|
washed with ether (200 mL)
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Type
|
EXTRACTION
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Details
|
extracted into MDC (3×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (˜100 g) with 50-100% ethyl acetate in hexane gradient elution
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC(=NC2=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.57 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |